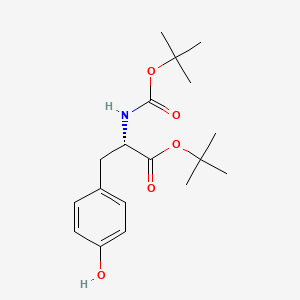

Boc-酪氨酸-OtBu

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-Tyr-OtBu is a derivative of tyrosine . It is also known as tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate .

Synthesis Analysis

The synthesis of Boc-Tyr-OtBu involves the reaction between Boc-protected α-amino acids and T3P® reagent, which yields the corresponding NCA derivatives . The best conversion and recovery of (L)Tyr(OtBu)-NCA was obtained when 1 or 2 equivalents of pyridine were used .Molecular Structure Analysis

The molecular formula of Boc-Tyr-OtBu is C18H27NO5 . Its molecular weight is 337.41 .Chemical Reactions Analysis

Boc-Tyr-OtBu is used in the synthesis of well-defined peptide polymers . It is highly reactive with nucleophiles, producing only carbon dioxide as a by-product .科学研究应用

阿片受体研究

Boc-Tyr-OtBu 以其在阿片受体研究中的作用而著称。它已被用于研究 δ 阿片受体,显示出有效且高度选择性的拮抗特性。例如,BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) 已被确定为对 δ 阿片受体具有高选择性的竞争性拮抗剂,高于 μ 和 κ 受体,表明其在阿片受体研究中的潜在用途 (Rónai 等人,1995)。

肽合成

该化合物在肽的合成中起着重要作用。它参与了具有高亲和力和对各种受体(如阿片 δ 受体和 CCK-B 受体)选择性的肽模拟物的创建。这包括合成像 BUBU、Tyr‐D‐Ser(OtBu)‐Gly‐Phe‐Leu‐Thr(OtBu) 这样的肽,它们已显示出穿过血脑屏障并对某些受体表现出选择性的有效性 (Roques,1992)。

固相肽合成

Boc-Tyr-OtBu 用于固相肽合成,特别是在创建环肽的背景下。它的应用包括在受控微波加热下有效合成环状 RGD 肽,证明了其在肽键形成中的有效性 (Yamada 等人,2012)。

镇痛药的开发

它在镇痛药的开发中发挥了重要作用。Boc-Tyr-OtBu 衍生物已被证明具有阿片活性,显示出在疼痛管理中使用的潜力。例如,BUBUC(Tyr-D-Cys(StBu)-Gly-Phe-Leu-Thr(OtBu))是一种具有显着阿片活性的 δ 选择性探针,突出了其在镇痛药开发中的潜在应用 (Gacel 等人,1990)。

生物医学应用

在生物医学研究领域,Boc-Tyr-OtBu 衍生物显示出前景。例如,一种新型四肽衍生物 Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu (PEP1261) 已在动物模型中评估其心脏保护特性,表明其在治疗心血管疾病中的潜在应用 (Manikandan 等人,2002)。

作用机制

Target of Action

Boc-Tyr-OtBu is a derivative of the amino acid tyrosine . It is commonly used as a protective compound in peptide and protein chemistry . The primary targets of Boc-Tyr-OtBu are the hydroxyl groups of tyrosine residues in peptides and proteins .

Mode of Action

Boc-Tyr-OtBu acts by protecting the hydroxyl groups of tyrosine residues, preventing them from undergoing unnecessary reactions during the synthesis process . This is achieved through the formation of a bond between the Boc-Tyr-OtBu and the hydroxyl group of the tyrosine residue .

Biochemical Pathways

It is known that amino acids and their derivatives, like boc-tyr-otbu, can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Pharmacokinetics

It is known that boc-tyr-otbu is soluble in many common organic solvents , which may influence its absorption and distribution. The compound’s storage temperature is between 2-8°C , which could impact its stability and hence, its bioavailability.

Result of Action

The molecular and cellular effects of Boc-Tyr-OtBu’s action primarily involve the protection of tyrosine residues in peptides and proteins, thereby facilitating their synthesis . This can have downstream effects on the structure and function of these peptides and proteins.

Action Environment

The action, efficacy, and stability of Boc-Tyr-OtBu can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, its stability can be impacted by storage conditions, particularly temperature .

安全和危害

未来方向

Boc-Tyr-OtBu, as a tyrosine derivative, has potential applications in various fields. It can be used in the synthesis of peptide polymers, which are now used in some of the most innovative healthcare strategies . It can also be used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

属性

IUPAC Name |

tert-butyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-17(2,3)23-15(21)14(19-16(22)24-18(4,5)6)11-12-7-9-13(20)10-8-12/h7-10,14,20H,11H2,1-6H3,(H,19,22)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJGINMQCMATNP-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Tyr-OtBu | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2714458.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2714460.png)

![[4-[(3-Fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2714464.png)

![3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine](/img/structure/B2714478.png)